molecular formula C21H14ClIN2O2 B4973312 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide

Cat. No. B4973312
M. Wt: 488.7 g/mol
InChI Key: UBHUHAXJIZQFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that is involved in various cellular processes such as mitosis, DNA replication, and DNA damage response. BI-2536 has been extensively studied for its potential use in cancer treatment and as a tool compound for studying PLK1 biology.

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide inhibits PLK1 by binding to the ATP-binding pocket of the kinase domain. PLK1 is a key regulator of mitosis and is involved in the proper formation of the mitotic spindle and chromosome segregation. Inhibition of PLK1 by this compound leads to mitotic arrest and subsequent cell death. This compound has also been shown to inhibit DNA replication and repair, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to induce mitotic arrest in cancer cells, which leads to cell death. It has also been shown to inhibit DNA replication and repair, which may contribute to its anti-cancer activity. This compound has been evaluated in preclinical studies for its toxicity and pharmacokinetic properties. It has been shown to have a favorable toxicity profile and good bioavailability in animal models.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide is a potent and selective inhibitor of PLK1, which makes it a valuable tool compound for studying PLK1 biology. It has been extensively studied in preclinical models and has a favorable toxicity profile. However, this compound has limitations in its use as a therapeutic agent. PLK1 inhibition may lead to adverse effects on normal cells, which may limit its use in cancer therapy. Additionally, the development of resistance to this compound has been reported in some cancer cell lines.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and the combination of this compound with other agents may lead to improved therapeutic outcomes. Another area of interest is the development of PLK1 inhibitors with improved selectivity and reduced toxicity. The identification of biomarkers that predict the response to PLK1 inhibitors may also be valuable for patient selection in clinical trials. Finally, the use of this compound as a tool compound for studying PLK1 biology may lead to the identification of new targets for cancer therapy.

Synthesis Methods

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the benzoxazole ring, followed by the introduction of the chloro and iodine substituents on the benzene ring. The final step involves the coupling of the benzamide moiety to the benzoxazole ring. The synthesis of this compound has been optimized to improve yield and purity for its use in scientific research.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide has been used extensively as a tool compound for studying PLK1 biology. PLK1 is overexpressed in many types of cancer and is considered a promising target for cancer therapy. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been used in preclinical studies to evaluate its potential as a therapeutic agent for various types of cancer.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClIN2O2/c1-12-6-7-13(21-25-17-4-2-3-5-19(17)27-21)10-18(12)24-20(26)15-11-14(23)8-9-16(15)22/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHUHAXJIZQFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.